4-(4-Aminophenyl)benzoic acid
Overview
Description
4-(4-Aminophenyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetics of Base-Catalysed Hydrolysis : It is used for studying the kinetics of base-catalysed hydrolysis of phenyl esters of 4-substituted benzoic acids (Bauerová & Ludwig, 2000).
Synthesis of Schiff Base Compounds : It plays a role in the synthesis of new Schiff base compounds and their biological activity with bacteria, particularly in antimicrobial studies (Radi et al., 2019).
Organic Synthesis and Catalysis : This compound finds applications in organic synthesis and catalysis (Baul et al., 2009).
Synthesis of Active Acid Anhydride : It can be synthesized and converted to the active acid anhydride for various research applications (Li Bo-yu, 2003).
Self-Assembly Monolayer Material : It is a novel material for self-assembly monolayers in organic light-emitting devices (Kurt et al., 2011).
Antimicrobial Activity : Various derivatives of 4-(4-Aminophenyl)benzoic acid have been evaluated for antimicrobial activity and in vitro hepatic microsomal metabolism, showing potent broad-spectrum antibacterial and antifungal activity (Komurcu et al., 1995); (Rajurkar et al., 2016); (Dineshkumar & Thirunarayanan, 2019).
Building Block for Peptidomimetics : It is used as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry (Pascal et al., 2000).
Green Synthesis of Derivatives : The green synthesis of its derivatives has been shown to exhibit in vitro antibacterial and antifungal activity against various organisms (Rajurkar & Shirsath, 2017).
Metabolic Fate Study : Its metabolic fate can be classified according to physicochemical rules, providing insight into the mechanisms of benzoate metabolism (Ghauri et al., 1992).
Alternative to Benzidine : 7-Amino-3-(4-aminophenyl)quinoline, a derivative, is a potential alternative to benzidine in scientific research applications (Krishnan et al., 1986).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an organic compound used in the dye and photosensitive industries
Mode of Action
The exact mode of action of 4-(4-Aminophenyl)benzoic acid is not well-documented. It is synthesized through a coupling reaction, where 4-aminophenylamine reacts with an acylating agent to form an amide. This amide then undergoes a coupling reaction with a diazene compound (such as dinitrobenzene), and finally, acid hydrolysis is performed to obtain the final product .
Biochemical Pathways
It is known that benzoic acid derivatives are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .
Pharmacokinetics
It is known that the compound has a predicted density of 129±01 g/cm3 and a predicted boiling point of 4854±250 °C .
Result of Action
It is known that this compound is used as a raw material in the dye industry and as a component in photosensitive materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be stored at room temperature, away from light, and under inert gas . Furthermore, it should be kept away from flammable substances and oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used as a raw material for dyes and pigments, and as a component in photosensitive materials
Molecular Mechanism
It is known that the compound is usually prepared through a coupling reaction, where 4-aminophenylamine reacts with an acylating agent to form an amide
Properties
IUPAC Name |
4-(4-aminophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKODANZQVHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308990 | |
Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5730-78-9 | |
Record name | 5730-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-aminophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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